molecular formula C9H10BrN3O B12839103 1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one

1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one

Katalognummer: B12839103
Molekulargewicht: 256.10 g/mol
InChI-Schlüssel: FRDUIHWZBPVEKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one is a heterocyclic compound that contains both pyridine and imidazolidinone moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one typically involves the reaction of 5-bromo-4-methyl-2-pyridinecarboxylic acid with an appropriate imidazolidinone precursor. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of different imidazolidinone derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Material Science: The compound can be used in the development of new materials with unique properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-Methylpyridin-2-yl)imidazolidin-2-one
  • 1-(5-Chloro-4-methylpyridin-2-yl)imidazolidin-2-one
  • 1-(5-Fluoro-4-methylpyridin-2-yl)imidazolidin-2-one

Uniqueness: 1-(5-Bromo-4-methylpyridin-2-yl)imidazolidin-2-one is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

Eigenschaften

Molekularformel

C9H10BrN3O

Molekulargewicht

256.10 g/mol

IUPAC-Name

1-(5-bromo-4-methylpyridin-2-yl)imidazolidin-2-one

InChI

InChI=1S/C9H10BrN3O/c1-6-4-8(12-5-7(6)10)13-3-2-11-9(13)14/h4-5H,2-3H2,1H3,(H,11,14)

InChI-Schlüssel

FRDUIHWZBPVEKO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1Br)N2CCNC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.